tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a tert-butyl group, a cyanopyrazine moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate typically involves the reaction of 5-cyanopyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the pyrazine ring, where different substituents can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other carbamate derivatives .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .
Medicine: Its carbamate linkage is a common feature in many pharmaceutical agents, contributing to their stability and bioactivity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to their inhibition. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl N-(5-chloropyrazin-2-yl)methylcarbamate
- tert-Butyl N-(5-methylpyrazin-2-yl)methylcarbamate
- tert-Butyl N-(5-tosylpyrazin-2-yl)methylcarbamate
Comparison:
- tert-Butyl N-(5-chloropyrazin-2-yl)methylcarbamate: This compound features a chlorine atom instead of a cyano group, which can influence its reactivity and biological activity .
- tert-Butyl N-(5-methylpyrazin-2-yl)methylcarbamate: The presence of a methyl group can affect the compound’s steric properties and its interactions with molecular targets .
- tert-Butyl N-(5-tosylpyrazin-2-yl)methylcarbamate: The tosyl group can enhance the compound’s stability and solubility, making it suitable for specific applications .
Uniqueness: tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate is unique due to the presence of the cyano group, which can participate in various chemical reactions and influence the compound’s biological activity. Its versatility and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-9-6-13-8(4-12)5-14-9/h5-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
ZLHXZJZTTSAUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C#N |
Origin of Product |
United States |
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